Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-
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Overview
Description
Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a complex aromatic structure, which includes a biphenyl and a carbazole moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne, to form an organoborane intermediate.
Electrophilic Trapping: The organoborane intermediate is then reacted with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3) under low-temperature conditions to form the boronic acid.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired boronic acid compound.
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Scientific Research Applications
Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparison with Similar Compounds
Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, can be compared with other boronic acids, such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds share the boronic acid functional group, the presence of the biphenyl and carbazole moieties in b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)- imparts unique electronic and steric properties that can influence its reactivity and applications .
Similar Compounds
Phenylboronic Acid: A simple boronic acid with a phenyl group attached to the boron atom.
4-Bromophenylboronic Acid: A boronic acid with a bromine atom attached to the phenyl ring, which can participate in additional substitution reactions.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boronic acid derivative commonly used in hydroboration reactions.
Properties
IUPAC Name |
[9-(4-phenylphenyl)carbazol-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORLELIEOILAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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